5-chloro-4,6-dinitro-1H-benzimidazole 5-chloro-4,6-dinitro-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.: 32046-82-5
VCID: VC18741430
InChI: InChI=1S/C7H3ClN4O4/c8-5-4(11(13)14)1-3-6(10-2-9-3)7(5)12(15)16/h1-2H,(H,9,10)
SMILES:
Molecular Formula: C7H3ClN4O4
Molecular Weight: 242.57 g/mol

5-chloro-4,6-dinitro-1H-benzimidazole

CAS No.: 32046-82-5

Cat. No.: VC18741430

Molecular Formula: C7H3ClN4O4

Molecular Weight: 242.57 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-4,6-dinitro-1H-benzimidazole - 32046-82-5

Specification

CAS No. 32046-82-5
Molecular Formula C7H3ClN4O4
Molecular Weight 242.57 g/mol
IUPAC Name 5-chloro-4,6-dinitro-1H-benzimidazole
Standard InChI InChI=1S/C7H3ClN4O4/c8-5-4(11(13)14)1-3-6(10-2-9-3)7(5)12(15)16/h1-2H,(H,9,10)
Standard InChI Key RBBXTOQTGWZOAU-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])N=CN2

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

5-Chloro-4,6-dinitro-1H-benzimidazole is defined by the molecular formula C₇H₃ClN₄O₄ and a molecular weight of 242.57 g/mol . Its IUPAC name, 5-chloro-4,6-dinitro-1H-benzimidazole, reflects the substitution pattern on the benzimidazole ring. Key identifiers include:

PropertyValueSource
CAS Number32046-82-5
Density1.855 g/cm³
Boiling Point563.7°C at 760 mmHg
LogP (Partition Coefficient)3.079
SMILESC1=C2C(=C(C(=C1N+[O-])Cl)N+[O-])N=CN2

The compound’s planar structure facilitates π-π stacking interactions, enhancing its binding affinity to biological targets .

Spectroscopic Confirmation

Structural validation employs:

  • Infrared Spectroscopy (IR): Peaks at 1,540 cm⁻¹ and 1,350 cm⁻¹ confirm nitro group stretching vibrations, while a band near 750 cm⁻¹ corresponds to C-Cl bonds.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR signals at δ 8.2–8.5 ppm (aromatic protons) and δ 13.2 ppm (imidazole NH) align with benzimidazole derivatives .

Synthetic Methodologies

Diazotization and Chlorination

A pivotal synthesis route involves diazotization of 2-amino-5,6-dichlorobenzimidazole (37) using tert-butyl nitrite in acetonitrile, followed by chlorination with copper chloride to yield 2,5,6-trichlorobenzimidazole (38a) . Subsequent silylation with N,O-bis(trimethylsilyl)acetamide (BSA) and ribosylation with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (61) produces intermediates like 40a, which are deprotected to isolate the final compound .

Key Reaction Steps:

  • Diazotization:

    2-Amino-5,6-dichlorobenzimidazolet-BuONO, CuCl22,5,6-Trichlorobenzimidazole\text{2-Amino-5,6-dichlorobenzimidazole} \xrightarrow{\text{t-BuONO, CuCl}_2} \text{2,5,6-Trichlorobenzimidazole}
  • Silylation and Ribosylation:

    38aBSA, TMSOTf40a (Protected Intermediate)NH3/MeOHTCRB (4a)\text{38a} \xrightarrow{\text{BSA, TMSOTf}} \text{40a (Protected Intermediate)} \xrightarrow{\text{NH}_3/\text{MeOH}} \text{TCRB (4a)}

Alternative Pathways

For analogs like 5,6-dichloro-2-iodobenzimidazole (4d), Sandmeyer reactions face challenges, prompting the use of tert-butyl nitrite in diiodomethane to introduce iodine at position 2 . This method avoids competing nitration, achieving a 63% yield .

Biological Activities and Mechanisms

Antimicrobial Efficacy

5-Chloro-4,6-dinitro-1H-benzimidazole exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to ciprofloxacin (32–64 µg/mL) . Nitro groups undergo intracellular reduction to nitro radicals, generating reactive oxygen species (ROS) that disrupt microbial DNA and enzymes .

Comparative Activity Table:

PathogenMIC (µg/mL)Reference Drug (MIC)
S. aureus (MRSA)32Ciprofloxacin (32)
Bacillus cereus64Amphotericin B (64)

Stability and Pharmacokinetics

Physicochemical Stability

The compound is stable under standard conditions but degrades in the presence of strong reducing agents (e.g., NaBH₄), necessitating storage in inert atmospheres. Its lipophilicity (LogP = 3.079) suggests moderate blood-brain barrier permeability, while a polar surface area (PSA) of 120.32 Ų limits oral bioavailability .

Metabolic Pathways

Hepatic metabolism involves nitro-reductase-mediated conversion to amine derivatives, which are excreted renally . Preclinical studies recommend prodrug formulations to enhance solubility and reduce off-target effects.

Applications and Future Directions

Therapeutic Development

Ongoing research explores its utility in:

  • Antimicrobial Coatings: Impregnated into medical devices to prevent biofilm formation .

  • Combination Therapies: Synergistic use with β-lactam antibiotics to overcome resistance .

Structural Optimization

Efforts to improve efficacy focus on:

  • Replacing nitro groups with trifluoromethyl to reduce toxicity .

  • Introducing hydrophilic moieties (e.g., glycosides) to enhance solubility .

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